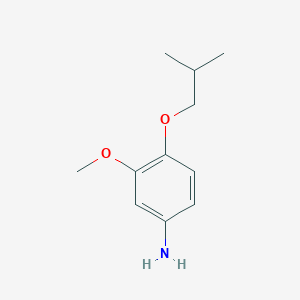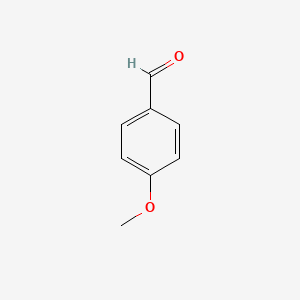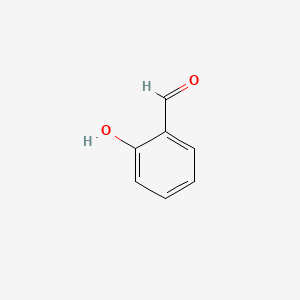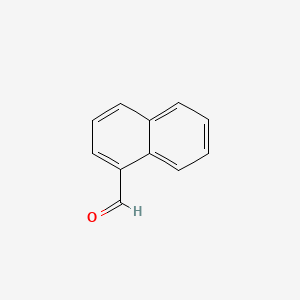
1-Naphthaldehyde
Overview
Description
1-Naphthaldehyde, also known as naphthalene-1-carbaldehyde, is an organic compound with the molecular formula C11H8O. It is a derivative of naphthalene, where a formyl group is attached to the first carbon atom of the naphthalene ring. This compound is a yellow liquid with a pungent odor and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
1-Naphthaldehyde, also known as α-Naphthaldehyde, is a chemical compound with the formula C10H7CHO It has been used as a precursor in the synthesis of various compounds, such as (s)-1-α-naphthyl-1-ethanol, n-(4-aryl)-n-(α-naphthyliden)amines, n-aryl-n-[1-(1-naphthyl)but-3-enyl]amines, and naphthalene-1-carboxylic acid methyl ester .
Mode of Action
The mode of action of this compound is primarily through its reactivity as an aldehyde. Aldehydes can react with a variety of nucleophiles, forming different products. For instance, this compound can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
For example, one of its metabolites, N-desmethylterbinafine aldehyde (DATBN), has been implicated as a possible cause for toxicity . It has been suggested that DATBN may be subject to nucleophilic attack by glutathione and nucleobases in DNA .
Pharmacokinetics
It is known that this compound is a metabolite of the drug terbinafine . Terbinafine is extensively metabolized in humans, with systemic clearance being dependent primarily on its biotransformation . Urinary excretion accounts for more than 70% of the oral dose that contains only a trace amount of the parent drug .
Result of Action
Its metabolites, such as datbn, could potentially cause cellular toxicity through glutathione depletion resulting in oxidative stress . Additionally, the oxidation of nucleobases in DNA could cause DNA damage .
Biochemical Analysis
Biochemical Properties
1-Naphthaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism of this compound, converting it into 1-naphthoic acid . Additionally, this compound can form Schiff bases with amines, which are important intermediates in organic synthesis . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors and enzymes. For instance, it has been shown to interact with aldehyde oxidase, which plays a role in the oxidation of aldehydes to carboxylic acids . This interaction can impact cellular metabolism and gene expression, leading to changes in cellular function. Additionally, this compound has been detected in several foods, suggesting its potential role as a biomarker for dietary intake .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic addition reactions. The compound’s aldehyde group can react with nucleophiles such as amines and thiols, forming Schiff bases and thiohemiacetals, respectively . These reactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the formation of Schiff bases with amines can inhibit enzyme activity by blocking the active site . Additionally, this compound can undergo oxidation to form 1-naphthoic acid, which can further participate in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been used to study enzyme kinetics and metabolic pathways . These studies highlight the importance of controlling environmental conditions to maintain the compound’s stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular toxicity . Studies have demonstrated that the compound’s toxicity is dose-dependent, with higher doses causing more significant changes in cellular function and metabolism . These findings underscore the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its oxidation to 1-naphthoic acid by aldehyde dehydrogenase . This reaction is a key step in the compound’s metabolism, allowing it to be further processed and excreted from the body. Additionally, this compound can participate in the formation of Schiff bases with amines, which are important intermediates in various biochemical pathways . These interactions highlight the compound’s role in metabolic processes and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich environments . Additionally, this compound can bind to proteins such as albumin, facilitating its transport through the bloodstream and distribution to various tissues . These interactions are crucial for the compound’s bioavailability and overall biological activity.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its activity and function . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where naphthalene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form this compound . Another method involves the oxidation of 1-methylnaphthalene using chromyl chloride (CrO2Cl2) or other oxidizing agents .
Industrial Production Methods
In industrial settings, this compound is often produced by the oxidation of 1-methylnaphthalene using various oxidizing agents. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Naphthaldehyde undergoes several types of chemical reactions, including:
Substitution: It can undergo electrophilic substitution reactions, such as nitration or halogenation, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: 1-Naphthoic acid
Reduction: 1-Naphthalenemethanol
Substitution: Various substituted naphthaldehyde derivatives
Scientific Research Applications
1-Naphthaldehyde has a wide range of applications in scientific research, including:
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Naphthaldehyde can be compared with other similar compounds, such as:
2-Naphthaldehyde: Similar to this compound but with the formyl group attached to the second carbon atom of the naphthalene ring.
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring and a formyl group.
Anthracene-9-carbaldehyde: A compound with a formyl group attached to the ninth carbon atom of the anthracene ring.
Uniqueness
This compound is unique due to its specific position of the formyl group on the naphthalene ring, which gives it distinct chemical properties and reactivity compared to its isomers and other aromatic aldehydes .
Properties
IUPAC Name |
naphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAINHDHICKHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058775 | |
| Record name | 1-Naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | 1-Naphthaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19388 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
66-77-3, 30678-61-6 | |
| Record name | 1-Naphthalenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalenecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030678616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenecarboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-naphthaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NAPHTHALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3I0B5F8SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1-Naphthaldehyde is C11H8O, and its molecular weight is 156.18 g/mol.
ANone: this compound can be characterized using various spectroscopic techniques, including:
* **NMR Spectroscopy:** Long-range proton-proton coupling constants between the aldehyde proton and the ring protons have been used to deduce the conformational preference of this compound and its derivatives. [] * **IR Spectroscopy:** The IR spectrum of this compound exhibits characteristic bands, including a strong C=O stretching band. [, , ]* **UV-Vis Spectroscopy:** UV-Vis spectroscopy has been employed to investigate the potential tautomerism of this compound derivatives and their interactions with metal ions. [, , , , , ]ANone: The presence of the aldehyde group directly attached to the naphthalene ring significantly influences the reactivity of this compound:
* **Electrophilic Aromatic Substitution:** The electron-withdrawing nature of the aldehyde group deactivates the naphthalene ring towards electrophilic aromatic substitution reactions, making them less facile compared to naphthalene itself.* **Nucleophilic Addition:** The carbonyl group of the aldehyde is susceptible to nucleophilic addition reactions. This reactivity is exploited in the synthesis of various derivatives, including Schiff bases, hydrazones, and semicarbazones. [, , , , ]A: Schiff bases are a class of organic compounds containing an azomethine or imine group (R1R2C=NR3, where R3 ≠ H). This compound readily reacts with primary amines under appropriate conditions to form Schiff bases via a condensation reaction, with water as a byproduct. [, , , , , , , ]
ANone: Substituents on the naphthalene ring can significantly alter the properties of this compound derivatives:
* **Electronic Effects:** Electron-donating groups (e.g., methoxy, hydroxy) increase the electron density of the naphthalene ring, while electron-withdrawing groups (e.g., nitro, halogens) decrease it. These electronic effects influence the reactivity of the aldehyde group and other positions on the ring. [, , ]* **Steric Effects:** Bulky substituents can hinder the approach of reactants, influencing reaction rates and selectivity. []* **Conformation:** Substituents can influence the conformational preference of the aldehyde group relative to the naphthalene ring, impacting reactivity and spectroscopic properties. []A: The "leaning effect," a characteristic of 1,8-disubstituted naphthalenes, is observed in the crystal structures of some this compound derivatives. This effect refers to the non-planarity of the substituents with respect to the naphthalene ring, attributed to nucleophile-electrophile interactions between the substituents. The degree of leaning depends on the steric and electronic properties of the substituents and can influence the reactivity and spectroscopic properties of the molecule. []
ANone: this compound serves as a valuable starting material for synthesizing various heterocyclic compounds, particularly through its carbonyl group's reactivity:
* **2-Pyrazolines:** this compound can be converted to chalcones via aldol condensation with acetophenone derivatives. Subsequent reaction of these chalcones with hydrazine derivatives yields 2-pyrazoline derivatives. []* **Benzocoumarins:** this compound reacts with diethyl malonate in the presence of a base catalyst like piperidine, yielding ethyl benzocoumarin-3-carboxylate via a condensation and cyclization reaction. []* **Fluorescent Sensors:** The fluorescence properties of certain this compound derivatives, especially those exhibiting excited-state intramolecular proton transfer (ESIPT), make them attractive candidates for developing fluorescent sensors for various analytes, including metal ions and anions. [, , , ]* **Nonlinear Optical (NLO) Materials:** Computational studies on this compound derivatives have suggested their potential as NLO materials due to their calculated nonlinear optical properties. []ANone: Computational chemistry and modeling techniques have proven valuable in studying various aspects of this compound and its derivatives:
* **Conformational Analysis:** Molecular orbital calculations have been employed to determine the conformational preferences of this compound and its derivatives. []* **Excited-State Intramolecular Proton Transfer (ESIPT):** Ab initio time-dependent density functional theory (TDDFT) calculations have been utilized to investigate the mechanism of ESIPT fluorescence in solvated this compound derivatives. []* **Nonlinear Optical Properties:** Computational studies have predicted the NLO properties of certain this compound derivatives, suggesting their potential as NLO materials. []Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


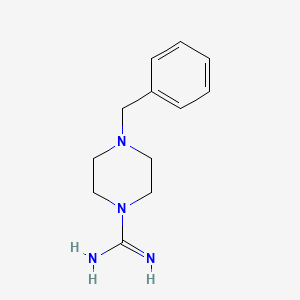
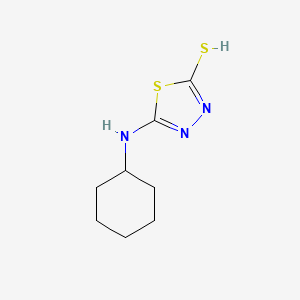
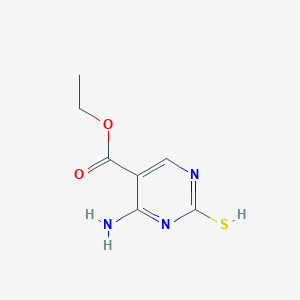
![3-[6-(dimethylsulfamoyl)-3-methyl-1H-benzimidazol-3-ium-2-yl]propanoate](/img/structure/B7760776.png)
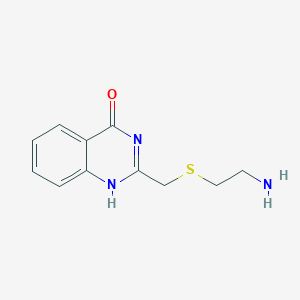
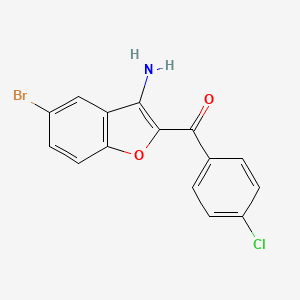
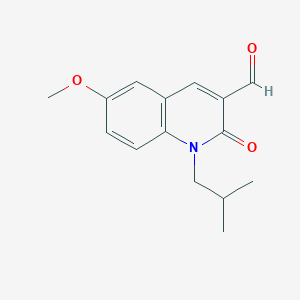
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B7760810.png)
![2-{[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}aniline](/img/structure/B7760814.png)
![3-(4-Methylphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B7760820.png)
